2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE
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Overview
Description
2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes bromine atoms, a methoxy group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps. One common approach is the Claisen-Schmidt condensation method, which involves the reaction of p-bromo benzaldehyde with 3,4-dimethoxy acetophenone in the presence of potassium hydroxide . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for the characterization and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and other medical conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in certain conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one
Uniqueness
2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17Br2N3O4 |
---|---|
Molecular Weight |
523.2g/mol |
IUPAC Name |
2-[5-bromo-4-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H17Br2N3O4/c1-11-15(20(27)25(24-11)14-5-3-4-13(21)8-14)6-12-7-17(28-2)18(9-16(12)22)29-10-19(23)26/h3-9H,10H2,1-2H3,(H2,23,26)/b15-6- |
InChI Key |
KKVAMGKRYQIVPV-UUASQNMZSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC(=O)N)OC)C3=CC(=CC=C3)Br |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OCC(=O)N)OC)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC(=O)N)OC)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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